2-Fluoro-3,4-diiodopyridine 2-Fluoro-3,4-diiodopyridine
Brand Name: Vulcanchem
CAS No.: 153034-83-4
VCID: VC21108952
InChI: InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
SMILES: C1=CN=C(C(=C1I)I)F
Molecular Formula: C5H2FI2N
Molecular Weight: 348.88 g/mol

2-Fluoro-3,4-diiodopyridine

CAS No.: 153034-83-4

Cat. No.: VC21108952

Molecular Formula: C5H2FI2N

Molecular Weight: 348.88 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3,4-diiodopyridine - 153034-83-4

Specification

CAS No. 153034-83-4
Molecular Formula C5H2FI2N
Molecular Weight 348.88 g/mol
IUPAC Name 2-fluoro-3,4-diiodopyridine
Standard InChI InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Standard InChI Key JPNTYYOJYPWUSU-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1I)I)F
Canonical SMILES C1=CN=C(C(=C1I)I)F

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

2-Fluoro-3,4-diiodopyridine features a six-membered heterocyclic ring with nitrogen at position 1, fluorine at position 2, and iodine atoms at positions 3 and 4. This arrangement creates a unique electronic environment within the molecule, influencing its reactivity patterns and potential applications . The presence of two different halogens (fluorine and iodine) provides opportunities for selective functionalization in synthetic applications.

Physicochemical Properties

The computed and experimentally determined properties of 2-Fluoro-3,4-diiodopyridine are summarized in the following table:

PropertyValueReference
Molecular FormulaC5H2FI2N
Molecular Weight348.88 g/mol
Exact Mass348.82607 Da
XLogP3-AA2.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area12.9 Ų
Heavy Atom Count9
Rotatable Bond Count0
Complexity101

The moderate lipophilicity (XLogP3-AA of 2.6) suggests that 2-Fluoro-3,4-diiodopyridine would have reasonable solubility in organic solvents while maintaining limited water solubility . The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors indicate relatively limited capacity for hydrogen bonding interactions. The topological polar surface area of 12.9 Ų is relatively small, potentially contributing to membrane permeability properties that could be relevant for drug-like compounds derived from this scaffold.

Chemical Identifiers and Registry Information

Standard Identifiers

For precise identification in chemical databases and literature, 2-Fluoro-3,4-diiodopyridine is associated with several standard identifiers:

Identifier TypeValueReference
CAS Registry Number153034-83-4
PubChem CID10089142
InChIInChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5
InChIKeyJPNTYYOJYPWUSU-UHFFFAOYSA-N
SMILESC1=CN=C(C(=C1I)I)F
DSSTox Substance IDDTXSID70435486
Nikkaji NumberJ1.653.224J
WikidataQ72479752

Common Synonyms

The compound is also known by several synonyms in the chemical literature:

  • 2-FLUORO-3,4-DIIODOPYRIDINE

  • Pyridine,2-fluoro-3,4-diiodo-

  • MFCD03095291

Chemical Reactivity and Synthetic Applications

Reactivity Profile

The reactivity of 2-Fluoro-3,4-diiodopyridine can be partially inferred from its structure and from the known reactivity patterns of related halogenated pyridines. The presence of two iodine atoms provides reactive sites for various transformations, particularly cross-coupling reactions. Iodine substituents are excellent leaving groups in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Sonogashira couplings, making this compound potentially valuable for building more complex molecular structures.

The fluorine atom at position 2 likely influences the electronic distribution within the pyridine ring, potentially affecting the reactivity of the iodine substituents. The presence of fluorine can also enhance metabolic stability in resulting compounds, a property valuable in medicinal chemistry applications.

Comparison with Related Compounds

Structural Analogs

Understanding the properties and applications of 2-Fluoro-3,4-diiodopyridine can be enhanced by comparing it with structurally related compounds:

Property2-Fluoro-3,4-diiodopyridine2-Fluoro-4-iodopyridine2-Fluoro-3-iodopyridine
Molecular FormulaC5H2FI2NC5H3FINC5H3FIN
Molecular Weight348.88 g/mol222.987 g/mol222.99 g/mol
CAS Number153034-83-422282-70-8113975-22-7
Melting PointNot specified in results57 °CNot specified in results
Boiling PointNot specified in results223.0±20.0 °C at 760 mmHgNot specified in results

The additional iodine atom in 2-Fluoro-3,4-diiodopyridine differentiates it from the mono-iodinated analogs, potentially offering enhanced synthetic versatility through selective functionalization at either iodine position.

Current Research Status and Future Directions

Research Gaps

Based on the available search results, there appears to be limited published research specifically focusing on 2-Fluoro-3,4-diiodopyridine, suggesting several research opportunities:

  • Development of efficient and scalable synthetic routes

  • Exploration of selective functionalization methods for the two iodine positions

  • Investigation of its utility in modern cross-coupling methodologies

  • Evaluation of potential biological activities of derivatives

  • Establishing structure-activity relationships for compounds derived from this scaffold

Emerging Trends and Future Applications

The growing interest in fluorinated compounds for pharmaceutical and agrochemical applications suggests potential future roles for 2-Fluoro-3,4-diiodopyridine:

  • As a precursor for the development of PET imaging agents, leveraging its ability to incorporate additional functional groups at the iodine positions

  • In the synthesis of novel fluorinated heterocycles for electronic materials

  • As a platform for exploring selective C-H functionalization methodologies

  • In the development of new catalytic processes utilizing differentially reactive halogen substituents

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